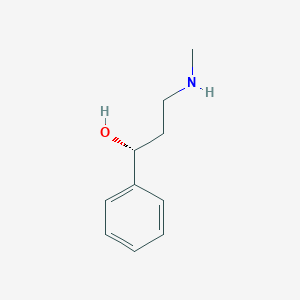

(R)-3-(methylamino)-1-phenylpropan-1-ol

Description

Properties

IUPAC Name |

(1R)-3-(methylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDCGNHLFVSET-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological properties of (R)-3-(methylamino)-1-phenylpropan-1-ol, a significant chiral intermediate in the synthesis of various pharmaceutical agents. This guide details its physicochemical characteristics, synthesis protocols, key chemical reactions, mechanism of action, and safety information.

Chemical Identity and Properties

This compound is a chiral amino alcohol.[1][2] It serves as a critical building block in organic and medicinal chemistry, primarily recognized as a key precursor in the synthesis of pharmaceuticals like Atomoxetine.[3][4] Its stereochemistry is crucial, as the specific (R)-enantiomer dictates the biological activity of the final drug product.[2]

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

| Property | Value | Source |

| IUPAC Name | (1R)-3-(methylamino)-1-phenylpropan-1-ol | [5] |

| Synonyms | (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL, Destolyl Atomoxetine, Atomoxetine Related Compound A, (3R)-N-Methyl-3-hydroxy-3-phenylpropylamine | [3][4][6] |

| CAS Number | 115290-81-8 ((R)-enantiomer)[3][7]; 42142-52-9 (racemate)[6][8][9][10] | |

| Molecular Formula | C₁₀H₁₅NO | [6][7][8][9][10] |

| Molecular Weight | 165.23 g/mol | [6][7][8][9] |

| Appearance | White to off-white or light yellow solid/crystalline powder[8][9][11] | |

| Melting Point | 64 °C (racemate) | [9] |

| Boiling Point | 109 °C @ 2 Torr[9]; 286 °C[3] | |

| Density | 1.0 ± 0.1 g/cm³ | [9] |

| pKa | 14.24 ± 0.20 (Predicted) | [3] |

| Topological Polar Surface Area | 32.3 Ų | [6][9] |

| InChI Key | XXSDCGNHLFVSET-SNVBAGLBSA-N ((R)-enantiomer) | [7] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for pharmaceutical manufacturing. Several routes have been established, with a common industrial method being the stereoselective reduction of a ketone precursor.

A widely documented method involves the reductive amination of 1-phenyl-3-methylamino-1-propen-1-one.[1][12] This multi-step synthesis begins with a Claisen condensation of acetophenone and ethyl formate, followed by condensation with methylamine hydrochloride.[1] The resulting propenone intermediate is then reduced to the target alcohol.[1][12]

This protocol is adapted from documented laboratory procedures for the synthesis of the corresponding propanol.[12]

-

Dissolution: Dissolve 3.7 mmol of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid.

-

Cooling: Cool the solution to a temperature between 5 to 10°C using an ice bath.

-

Reduction: Slowly add approximately 21 mmol of sodium borohydride (NaBH₄) to the solution in portions, maintaining the temperature between 5-10°C.

-

Stirring: Stir the reaction mixture for 30 minutes at the same temperature, followed by an additional 3 hours at room temperature to ensure the reaction goes to completion.

-

Work-up: Carefully add 4 M aqueous sodium hydroxide dropwise under cooling to neutralize the acetic acid and decompose the excess borohydride.

-

Extraction: Extract the resulting mixture three times with ethyl acetate.

-

Washing & Drying: Wash the combined organic layers with water and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil.[12]

Another synthetic route involves the hydrogenolysis of 2-Methyl-5-phenylisoxazolidine.[7]

-

Reaction Setup: A solution of 2-Methyl-5-phenylisoxazolidine (234 mmol) in tetramethylene sulfone is mixed with 5% Pd/C catalyst in a glass pressure reactor.[7]

-

Hydrogenation: The reactor is warmed to 50°C and maintained at a hydrogen pressure of 40 psig for 24 hours.[7]

-

Second Stage: Ethanol is added, and heating is continued for an additional 48 hours.[7]

-

Isolation: After cooling and filtration to remove the catalyst, the ethanol is removed via evaporation to yield the final product.[7]

Chemical Reactivity

The molecule possesses two primary reactive sites: a secondary alcohol and a secondary amine, allowing for a range of chemical transformations.

-

Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one, using standard oxidizing agents like potassium permanganate or chromium trioxide.[1][2] This ketone is also a known metabolite of drugs such as fluoxetine.[13]

-

Reduction: Further reduction of the compound can lead to secondary or tertiary amines, although this is less common than the oxidation pathway.[1]

-

Substitution: The hydroxyl group is susceptible to nucleophilic substitution reactions, allowing for its replacement with other functional groups.[1]

Pharmacological Action

While primarily used as an intermediate, the hydrochloride salt of 3-(methylamino)-1-phenylpropan-1-ol exhibits sympathomimetic activity.[1]

-

Mechanism of Action: It acts as a sympathomimetic agent by interacting with adrenergic receptors, mimicking the effects of endogenous neurotransmitters like norepinephrine.[1] This interaction activates signaling pathways that can lead to physiological responses such as vasoconstriction and increased heart rate.[1] Its structural similarity to compounds like pseudoephedrine suggests it may act as a norepinephrine-releasing agent.[14]

Analytical Characterization

The identity, purity, and stereochemical integrity of this compound are confirmed using a suite of analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine purity and quantify impurities. Chiral chromatography is essential to confirm the enantiomeric excess of the (R)-isomer.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the hydroxyl (-OH) and amine (-NH) groups.

-

Safety and Handling

Proper safety precautions must be observed when handling this compound in a laboratory or manufacturing setting.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source |

| GHS Pictogram | GHS07 (Harmful) | [15][16] |

| Signal Word | Warning | [15][16] |

| Hazard Statements | H302: Harmful if swallowed. | [10][15][16] |

| H314: Causes severe skin burns and eye damage. | [10][17] | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. | [17] |

| P270: Do not eat, drink or smoke when using this product. | [17][18] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [17][18] | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [15][16] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17][18] | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up. | [9][18] |

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[18]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[18]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[18]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[18]

References

- 1. 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]

- 2. 3-(methylamino)-1-phenylpropan-1-ol | 42142-52-9 | Benchchem [benchchem.com]

- 3. (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL | 115290-81-8 [chemicalbook.com]

- 4. (1R)-3-(Methylamino)-1-phenylpropan-1-ol [lgcstandards.com]

- 5. (1R)-3-(methylamino)-1-phenylpropan-1-ol | C10H15NO | CID 7020931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-METHYLAMINO-1-PHENYL-1-PROPANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. benchchem.com [benchchem.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cphi-online.com [cphi-online.com]

- 12. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 13. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 15. sds.edqm.eu [sds.edqm.eu]

- 16. sds.edqm.eu [sds.edqm.eu]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

Technical Guide: (R)-3-(methylamino)-1-phenylpropan-1-ol

CAS Number: 115290-81-8

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-3-(methylamino)-1-phenylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. This guide details its chemical properties, synthesis methodologies with experimental protocols, and analytical characterization.

Chemical and Physical Properties

This compound is a chiral amino alcohol. Its stereochemistry is crucial for the biological activity of the final pharmaceutical products it is used to synthesize.

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol

| Property | Value | Reference |

| CAS Number | 115290-81-8 ((R)-enantiomer) | [1] |

| 42142-52-9 (racemate) | [2][3] | |

| 137999-85-0 ((1R)-hydrochloride salt) | [4] | |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 56-57 °C (racemate) | [6] |

| Boiling Point | 286 °C (predicted) | [1] |

| Density | 1.017 g/cm³ (predicted) | [1] |

| InChI Key | XXSDCGNHLFVSET-SNVBAGLBSA-N ((R)-enantiomer) | [7] |

Synthesis Methodologies

Several synthetic routes for this compound and its racemic form have been reported. The choice of method often depends on the desired stereochemical purity, scalability, and available starting materials. Below are detailed protocols for some of the key synthetic strategies.

Reductive Amination of a Propenone Intermediate

A common and effective method involves the reduction of an enaminone intermediate.

Experimental Protocol:

This synthesis is a two-step process starting from acetophenone.

-

Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one This intermediate is typically prepared through a Claisen condensation of acetophenone with an appropriate formate ester, followed by reaction with methylamine.[8]

-

Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol To a vigorously stirred solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL), sodium borohydride (800 mg, 21.0 mmol) is added in portions over 30 minutes while maintaining the temperature at 5-10 °C.[1] The reaction mixture is stirred for an additional 30 minutes at the same temperature and then for 3 hours at room temperature.[1] The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under cooling. The product is extracted with ethyl acetate (3 x 70 mL), and the combined organic layers are washed with water (50 mL) and dried over sodium sulfate.[1] Evaporation of the solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[1]

A variation of this reduction can be performed using methanol as the solvent. The propenone is dissolved in methanol at 0–5°C, and sodium borohydride is added in portions over 1 hour.[8]

Diagram 1: Synthesis via Reductive Amination

Caption: Reductive amination pathway to the target compound.

Hydrogenolysis of a Phenylisoxazolidine Intermediate

This method provides a route to the target compound through the reductive cleavage of a heterocyclic intermediate.

Experimental Protocol:

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) is dissolved in tetramethylene sulfone (38.1 g) and mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50 °C, and the pressure is maintained at 40 psig with H₂ for 24 hours.[7] Ethanol (38.1 g) is then added, and heating is continued for an additional 48 hours.[7] After cooling, the mixture is filtered, and the ethanol is removed to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[7]

Diagram 2: Synthesis via Phenylisoxazolidine Hydrogenolysis

Caption: Synthesis workflow via hydrogenolysis of a phenylisoxazolidine.

Asymmetric Synthesis from Benzaldehyde

For enantiomerically pure this compound, an asymmetric synthesis is employed.

Experimental Protocol:

This is a multi-step synthesis that introduces chirality early on. A key step is the catalytic asymmetric allylation of benzaldehyde to form (R)-1-phenyl-but-3-en-1-ol with high enantiomeric excess (96% ee).[3] This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a 96% yield by treatment with aqueous methylamine under reflux.[3] The overall synthesis from benzaldehyde can be achieved in 6 steps with a 50% overall yield and 99% ee.[3]

Diagram 3: Asymmetric Synthesis Workflow

Caption: Enantioselective synthesis starting from benzaldehyde.

Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of this compound. While a complete set of publicly available spectra for the pure (R)-enantiomer is limited, the following sections describe the expected spectral characteristics based on the racemic compound and general principles.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (-CH(OH)-) (multiplet, ~4.8-5.0 ppm), methylene protons (-CH₂-CH₂-) (multiplets), methyl protons (-NHCH₃) (singlet), and hydroxyl and amine protons (broad singlets, variable chemical shift). |

| ¹³C NMR | Aromatic carbons, benzylic carbon bearing the hydroxyl group (~70-75 ppm), methylene carbons, and methyl carbon. |

| IR Spectroscopy | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹, may be broad), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 165, with fragmentation patterns corresponding to the loss of water, and cleavage of the propane chain. |

Note: Specific spectral data (NMR, IR, MS) for this compound can be obtained from commercial suppliers upon request.[9]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceuticals. Its primary application is in the production of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system-acting drugs.

Notably, it is a key precursor in the synthesis of (R)-fluoxetine , a potent and selective serotonin reuptake inhibitor.[3] The stereospecific synthesis of this intermediate is critical for producing the desired enantiomer of the final active pharmaceutical ingredient. It also serves as an intermediate in the synthesis of other dual and triple reuptake inhibitors.[8]

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[7] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 115290-81-8|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(methylamino)-1-phenylpropan-1-ol | 42142-52-9 | Benchchem [benchchem.com]

- 3. (1R)-3-(methylamino)-1-phenylpropan-1-ol | C10H15NO | CID 7020931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL | 115290-81-8 [chemicalbook.com]

- 5. 42142-52-9|3-(Methylamino)-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]

- 6. macsenlab.com [macsenlab.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-3-(Methylamino)-1-phenylpropan-1-ol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of (R)-3-(methylamino)-1-phenylpropan-1-ol, a chiral amino alcohol of significant interest in medicinal and organic chemistry. This document details its molecular structure, physicochemical properties, spectroscopic data, and key synthetic methodologies. Furthermore, it elucidates its critical role as a precursor in the synthesis of prominent pharmaceuticals.

Core Molecular Characteristics

This compound is a chiral molecule featuring a phenyl group and a methylamino-substituted propyl chain attached to a stereogenic carbinol center. Its specific spatial arrangement is crucial for its utility in asymmetric synthesis, particularly in the production of enantiomerically pure active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its hydrochloride salt.

| Identifier | Value |

| IUPAC Name | (1R)-3-(methylamino)-1-phenylpropan-1-ol |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol [1] |

| CAS Number | 115290-81-8[1] |

| InChI Key | XXSDCGNHLFVSET-SNVBAGLBSA-N[1] |

| Canonical SMILES | CNCCC(C1=CC=CC=C1)O |

| Property | Value |

| Appearance | Off-white solid |

| Boiling Point | 286 °C (predicted) |

| Density | 1.017 g/cm³ (predicted) |

| Flash Point | 115 °C (predicted) |

| pKa | 14.24 ± 0.20 (predicted) |

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 1.7-1.8 (m, 1H), 1.8-1.9 (m, 1H), 2.5 (s, 3H), 2.8-2.9 (m, 2H), 4.9 (dd, J=3, 8.6 Hz, 1H), 7.3-7.4 (m, 5H)[2] |

| ¹³C NMR | The spectrum is expected to show distinct signals for the aromatic carbons, the carbinol carbon, the aliphatic carbons of the propyl chain, and the methylamino carbon.[3] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 166.1 (for the free base) |

| FTIR | Characteristic peaks are expected for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching vibrations. |

Synthesis and Experimental Protocols

This compound is primarily synthesized through stereoselective methods to ensure the desired enantiomeric purity for its use in pharmaceutical manufacturing. Below are detailed protocols for its synthesis.

Synthesis via Asymmetric Hydrogenation and N-O Bond Cleavage

This method involves the asymmetric hydrogenation of a precursor ketone followed by the reductive cleavage of an N-O bond.

Experimental Protocol:

-

Synthesis of (R)-3-methoxymethylamino-1-phenyl-1-propanol: A degassed methanol solution containing 3-methoxymethylamino-1-phenyl-1-propanone, a chiral ruthenium catalyst (e.g., RuCl₂-((S)-DMSEGPHOS)((S)-DAIPEN)), and sodium methoxide is prepared in a glass autoclave under an argon atmosphere.[2]

-

The mixture is subjected to hydrogenation at a predetermined pressure and temperature (e.g., 20°C) for a specified duration (e.g., 12 hours).[2]

-

Upon completion, the reaction mixture is concentrated to yield the oily product, (R)-3-methoxymethylamino-1-phenyl-1-propanol.[2]

-

Synthesis of (R)-3-(methylamino)-1-phenyl-1-propanol: The obtained oily product is redissolved in methanol with Raney-nickel in a glass autoclave.[2]

-

The resulting solution is hydrogenated at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 12 hours).[2]

-

After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the final product. The product can be further purified by recrystallization.

Synthesis via Reductive Cleavage of a Chiral Isoxazolidine

This route utilizes a chiral isoxazolidine precursor which undergoes reductive N-O bond cleavage.

Experimental Protocol:

-

A solution of 2-methyl-5-phenylisoxazolidine in a suitable solvent such as tetramethylene sulfone is prepared in a glass pressure reactor.[1]

-

A palladium on carbon catalyst (5% Pd/C) is added to the mixture.[1]

-

The reactor is warmed (e.g., to 50°C) and pressurized with hydrogen gas (e.g., 40 psig) for an extended period (e.g., 24 hours).[1]

-

Ethanol is then added, and the reaction is continued under heating for a further period (e.g., 48 hours).[1]

-

After cooling, the mixture is filtered, and the ethanol is removed under reduced pressure to give a solution of the desired product.[1]

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of the selective norepinephrine reuptake inhibitor, (R)-atomoxetine, and the selective serotonin reuptake inhibitor, (R)-fluoxetine.

Synthesis of (R)-Atomoxetine

The synthesis of (R)-atomoxetine from this compound involves a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

(R)-3-(methylamino)-1-phenyl-1-propanol is dissolved in a high-boiling polar aprotic solvent such as DMSO.[2]

-

A strong base, such as potassium tert-butoxide, is added to the solution to deprotonate the hydroxyl group.[2]

-

2-Fluorotoluene is then added, and the reaction mixture is heated (e.g., to 60°C) for several hours.[2]

-

After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water.[2]

-

The organic layer is separated, dried, and concentrated to yield crude (R)-atomoxetine, which can be further purified by recrystallization.[2]

The following diagram illustrates the synthetic workflow from the chiral intermediate to (R)-atomoxetine.

Caption: Synthetic pathway to (R)-Atomoxetine.

Logical Relationship in Drug Synthesis

As a key chiral building block, this compound's primary function is to introduce the necessary stereochemistry into the final drug molecule. The R-configuration at the carbinol center is essential for the desired pharmacological activity of both atomoxetine and fluoxetine. The synthetic strategies employed are designed to preserve this stereochemical integrity throughout the reaction sequence.

The diagram below illustrates the logical relationship of this intermediate in the synthesis of these two important drugs.

Caption: Central role of the intermediate in API synthesis.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its well-defined structure and stereochemistry are leveraged in the efficient and stereoselective synthesis of high-value active pharmaceutical ingredients. The synthetic protocols outlined in this guide provide robust methods for its preparation, underscoring its continued significance in drug development and manufacturing. Further research into novel and more efficient synthetic routes for this key intermediate will continue to be of high interest to the scientific community.

References

The Biological Profile of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Precursor to Norepinephrine Reuptake Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of several pharmacologically significant molecules, most notably the selective norepinephrine reuptake inhibitor (NRI), atomoxetine. While direct and extensive research on the biological activity of this compound is not widely published, its structural similarity to known monoamine reuptake inhibitors suggests a potential for interaction with monoamine transporters. This technical guide synthesizes the available information on this compound, focusing on its role as a precursor, its likely pharmacological targets, and the experimental protocols required to elucidate its complete biological activity profile. The biological activities of its derivative, atomoxetine, and a structurally related triple reuptake inhibitor are presented to provide a comparative pharmacological context.

Introduction

This compound is an organic compound with the chemical formula C10H15NO. Its structure features a phenyl group and a hydroxyl group attached to the first carbon of a propane chain, and a methylamino group at the third carbon. The "(R)" designation indicates the stereochemistry at the chiral center bearing the hydroxyl group. This compound is of significant interest in medicinal chemistry primarily as a key building block for the synthesis of pharmaceuticals that modulate neurotransmitter levels in the central nervous system.[1]

The primary focus of this guide is to explore the potential biological activities of this compound, drawing inferences from its structural relationship to well-characterized drugs. We will delve into its presumed mechanism of action, present quantitative data from a closely related compound, and provide detailed experimental protocols for its pharmacological characterization.

Role as a Pharmaceutical Precursor

The most prominent role of this compound in the pharmaceutical industry is as a direct precursor to atomoxetine.[2] Atomoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3] The synthesis of atomoxetine involves the etherification of the hydroxyl group of this compound.

The stereochemistry of this compound is crucial for the pharmacological activity of the final product. The (R)-enantiomer of atomoxetine is significantly more potent as a norepinephrine transporter (NET) inhibitor than the (S)-enantiomer.[3]

Presumed Biological Activity and Mechanism of Action

Given that this compound is a direct precursor to atomoxetine, it is plausible that the parent molecule itself possesses some affinity for the norepinephrine transporter. The core pharmacophore of many NRIs consists of a phenyl group and an amino group separated by a carbon chain, a feature present in this compound.

The presumed mechanism of action involves the inhibition of the norepinephrine transporter (NET), which is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By blocking NET, this compound would increase the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic signaling.

An analogous compound, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), which shares the same core structure but with an additional naphthalene group, has been shown to be a potent triple reuptake inhibitor, targeting the serotonin, norepinephrine, and dopamine transporters.[4] This further supports the hypothesis that the basic scaffold of this compound is conducive to interaction with monoamine transporters.

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the general signaling pathway affected by norepinephrine reuptake inhibition.

Quantitative Data on a Structurally Related Compound

Table 1: In Vitro Binding and Uptake Inhibition Data for PRC200-SS [4]

| Target Transporter | Binding Affinity (Kd, nM) | Uptake Inhibition (Ki, nM) |

| Serotonin (SERT) | 2.3 | 2.1 |

| Norepinephrine (NET) | 0.63 | 1.5 |

| Dopamine (DAT) | 18 | 61 |

Data presented as mean values.

Experimental Protocols

To definitively characterize the biological activity of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing human NET

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Radioligand: [³H]-Nisoxetine (specific activity ~70-90 Ci/mmol)

-

Non-specific binding control: Desipramine (10 µM)

-

Test compound: this compound

-

96-well microplates

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]-Nisoxetine (final concentration ~1 nM).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of desipramine instead of the test compound.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adrenergic Receptor Binding Assays

To assess for any direct activity on adrenergic receptors, binding assays for α1, α2, β1, and β2 subtypes should be performed. The protocol is similar to the NET binding assay, with variations in the cell line/membrane preparation and the radioligand used.

Table 2: Components for Adrenergic Receptor Binding Assays

| Receptor Subtype | Cell Line/Tissue | Radioligand | Non-specific Control |

| α1 | Rat brain cortex membranes | [³H]-Prazosin | Phentolamine (10 µM) |

| α2 | Human platelet membranes | [³H]-Yohimbine | Phentolamine (10 µM) |

| β1 | CHO-K1 cells expressing human β1-AR | [¹²⁵I]-Iodocyanopindolol | Propranolol (1 µM) |

| β2 | A431 cell membranes (human epidermoid carcinoma) | [¹²⁵I]-Iodocyanopindolol | Propranolol (1 µM) |

The experimental procedure follows the same steps as the NET binding assay: membrane preparation, binding reaction, filtration, and data analysis to determine IC50 and Ki values.

Conclusion

This compound is a compound of significant interest due to its role as a key precursor in the synthesis of the important antidepressant and ADHD medication, atomoxetine. While its own biological activity has not been extensively documented, its structural features strongly suggest a potential for interaction with the norepinephrine transporter and possibly other monoamine transporters. The provided data on a structurally related compound and the detailed experimental protocols offer a clear roadmap for the comprehensive pharmacological characterization of this compound. Further research into its direct biological effects could reveal novel pharmacological properties and potentially lead to the development of new therapeutic agents.

References

- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Cornerstone of Chiral Pharmaceuticals: An In-depth Technical Guide to (R)-3-(methylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(methylamino)-1-phenylpropan-1-ol stands as a pivotal chiral building block in the synthesis of numerous pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) (R)-Fluoxetine and the norepinephrine reuptake inhibitor (NRI) (R)-Atomoxetine. Its stereochemically defined structure is paramount to the efficacy and selectivity of these widely prescribed medications. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

This compound, also known as (R)-N-methyl-3-phenyl-3-hydroxypropylamine, is a chiral amino alcohol. Its physical and spectroscopic properties are crucial for its identification and quality control in synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 165.23 g/mol | --INVALID-LINK-- |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Melting Point | 64 °C (racemate) | --INVALID-LINK-- |

| Boiling Point | 170 °C / 31 mmHg (racemate) | --INVALID-LINK-- |

| Specific Rotation ([α]D) | Data not definitively available in the searched literature for the pure (R)-enantiomer. It is the dextrorotatory (+) enantiomer. |

Spectroscopic Data for Racemic 3-(methylamino)-1-phenylpropan-1-ol:

-

¹H NMR (CDCl₃): δ 1.70–1.90 (m, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃), 2.90 (m, 2H, N-CH₂-), 4.95 (m, 1H, CH-OH), 7.22–7.40 (m, 5H, Ar-H).[1]

-

¹³C NMR: Data for the racemic mixture is available on PubChem.[2]

-

Infrared (IR): Characteristic absorptions for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds are expected.

Enantioselective Synthesis of this compound

The asymmetric synthesis of this chiral building block is critical to ensure the enantiopurity of the final active pharmaceutical ingredient (API). Several methodologies have been developed, primarily focusing on the enantioselective reduction of the corresponding prochiral ketone, 3-(methylamino)-1-phenylpropan-1-one.

Synthetic Workflow Overview

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

1. Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

This procedure describes the synthesis of the prochiral ketone precursor.

-

Reactants:

-

Acetophenone

-

Methylamine hydrochloride

-

Paraformaldehyde

-

Ethanol

-

Concentrated HCl

-

-

Procedure:

-

A mixture of acetophenone (25.0 mmol), methylamine hydrochloride (27.5 mmol), and paraformaldehyde (35 mmol) in ethanol (12.5 mL) is prepared in a sealed flask.

-

A catalytic amount of concentrated HCl (0.125 mL) is added to the mixture.

-

The flask is sealed and heated to 110 °C for 9-20 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

Ethyl acetate (25 mL) is added to the residue, and the resulting suspension is vigorously stirred at room temperature for 4 hours.

-

The solid product is collected by filtration and washed with ethyl acetate to afford 3-methylamino-1-phenylpropan-1-one hydrochloride as a white solid.

-

-

Yield: 60-70%

-

Spectroscopic Data for the Hydrochloride Salt:

-

¹H NMR (300 MHz, CD₃OD): δ 8.09-8.05 (m, 2H), 7.67-7.65 (m, 1H), 7.58-7.53 (m, 2H), 3.64-3.59 (m, 2H), 3.48-3.44 (m, 2H), 2.81 (s, 3H).

-

¹³C NMR (75 MHz, CD₃OD): δ 198.6, 137.2, 134.9, 129.9, 129.2, 45.5, 35.5, 34.0.

-

2. Asymmetric Reduction of 3-(methylamino)-1-phenylpropan-1-one using a CBS Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones.[3][4]

-

Reactants:

-

3-(methylamino)-1-phenylpropan-1-one hydrochloride

-

(R)-2-Methyl-CBS-oxazaborolidine

-

Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane complex (e.g., 1 M BH₃·THF) is added dropwise.

-

The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst complex.

-

A solution of 3-(methylamino)-1-phenylpropan-1-one (as the free base, liberated from the hydrochloride salt by treatment with a base and extraction) in anhydrous THF is added slowly to the catalyst solution at 0 °C or a lower temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The aqueous layer is basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

-

-

Expected Enantiomeric Excess (ee): Typically >90%.

Application in the Synthesis of (R)-Fluoxetine

This compound is a key intermediate in the synthesis of (R)-Fluoxetine. The following protocol outlines the final steps of this synthesis.[1]

Synthesis of (R)-Fluoxetine from this compound

Caption: Synthesis of (R)-Fluoxetine from the chiral building block.

-

Reactants:

-

(R)-N-methyl-3-phenyl-3-hydroxypropylamine

-

Sodium hydride (NaH)

-

4-chlorobenzotrifluoride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hydrogen chloride (gas or solution in ether)

-

-

Procedure:

-

To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (0.75 mmol) in anhydrous DMSO (7 mL), sodium hydride (0.89 mmol) is added portion-wise with cooling.

-

The mixture is heated at 80 °C for 1 hour to form the alkoxide.

-

4-chlorobenzotrifluoride is added to the reaction mixture, and heating is continued at 80-100 °C for 1 hour.

-

After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the free base of (R)-Fluoxetine as a pale yellow oil.

-

The oil is dissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution until a white precipitate forms.

-

The solid is collected by filtration to yield (R)-Fluoxetine hydrochloride.

-

-

Yield: 78%[1]

Role in Neuronal Signaling Pathways

This compound serves as a precursor to drugs that modulate neurotransmitter levels in the synaptic cleft. The primary mechanisms of action for Atomoxetine and Fluoxetine are the inhibition of norepinephrine and serotonin reuptake, respectively.

Norepinephrine Reuptake Inhibition by Atomoxetine

Atomoxetine, synthesized from this compound, is a selective norepinephrine reuptake inhibitor (SNRI). It blocks the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This enhancement of noradrenergic signaling is believed to be the primary mechanism for its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).

Caption: Mechanism of action of Atomoxetine as a norepinephrine reuptake inhibitor.

Conclusion

This compound is a versatile and indispensable chiral building block in modern medicinal chemistry. Its efficient and enantioselective synthesis is a key step in the production of important drugs that treat a range of neurological and psychiatric disorders. A thorough understanding of its properties, synthesis, and the mechanisms of action of its derivatives is essential for researchers and professionals in the field of drug development. Further research into novel and more efficient synthetic routes for this chiral intermediate will continue to be an area of significant interest.

References

- 1. scielo.br [scielo.br]

- 2. 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CBS catalyst - Wikipedia [en.wikipedia.org]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to (R)-3-(methylamino)-1-phenylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of the core precursors, detailed experimental protocols, and comparative data to assist researchers and professionals in drug development.

Core Synthetic Pathways and Precursors

The synthesis of this compound can be achieved through several distinct pathways, each originating from readily available precursors. The most prominent routes detailed in scientific literature involve:

-

Ring Opening of a Phenylisoxazolidine Derivative: This method utilizes the reductive cleavage of a heterocyclic precursor.

-

Mannich Reaction of Acetophenone: A classical approach involving the aminomethylation of a ketone.

-

Reductive Amination of a Propiophenone Derivative: This route involves the formation and subsequent reduction of an enamine or imine intermediate.[1]

-

Enantioselective Synthesis: Various methods focusing on the use of chiral catalysts to achieve high enantiopurity.

This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and performance data.

Synthesis via 2-Methyl-5-phenylisoxazolidine

This synthetic pathway involves the catalytic hydrogenation of 2-Methyl-5-phenylisoxazolidine to yield the target molecule.

Experimental Protocol

A solution of 2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) is prepared in tetramethylene sulfone (38.1 g). To this solution, 5% Palladium on carbon (Pd/C) (1.9 g) is added within a glass pressure reactor. The reaction vessel is then heated to 50°C and pressurized with hydrogen gas to 40 psig for 24 hours. Following this initial hydrogenation, ethanol (38.1 g) is introduced, and the reaction is continued for an additional 48 hours at the same temperature and pressure. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The ethanol is subsequently removed under reduced pressure to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.[2]

Logical Workflow for Synthesis from 2-Methyl-5-phenylisoxazolidine

Caption: Synthesis from 2-Methyl-5-phenylisoxazolidine.

Synthesis from Acetophenone via Mannich Reaction

A common and versatile method for synthesizing β-amino ketones is the Mannich reaction. In this approach, acetophenone is reacted with paraformaldehyde and monomethylamine hydrochloride to produce 3-methylamino-1-phenylpropan-1-one hydrochloride, which is then reduced to the target amino alcohol.[3]

Experimental Protocol

Step 1: Synthesis of 3-methylamino-1-phenylpropan-1-one hydrochloride

Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are reacted in an alcohol-based solvent (such as methanol, ethanol, or isopropanol) within a closed container. The reaction mixture is heated to a temperature between 60°C and 100°C. Upon completion of the reaction, the solution is concentrated and cooled to crystallize the intermediate product, 3-methylamino-1-phenylpropan-1-one hydrochloride.[4]

Step 2: Reduction to 3-methylamino-1-phenylpropan-1-ol

The 3-methylamino-1-phenylpropan-1-one hydrochloride is dissolved in a suitable solvent, and a reducing agent is added. One documented method utilizes Raney nickel as a catalyst for hydrogenation under a hydrogen pressure of 0.3–1.5 MPa and a temperature of 25–80°C.[4] The resulting solution is then basified to a pH of 9–14 with a liquid alkali, followed by extraction with an organic solvent. The solvent is recovered, and the crude product is recrystallized from cyclohexane to yield 3-methylamino-1-phenylpropan-1-ol.[4]

Synthetic Pathway from Acetophenone

References

- 1. 3-methylamino-1-phenyl-propan-1ol - 42142-52-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 4. chiralen.com [chiralen.com]

An In-depth Technical Guide on (R)-3-(methylamino)-1-phenylpropan-1-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that holds a significant position in medicinal chemistry, primarily as a key chiral intermediate in the synthesis of several widely used pharmaceuticals. Its stereochemistry is of paramount importance, as the biological activity of the final active pharmaceutical ingredients (APIs) is often enantiomer-specific. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical characterization of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its physicochemical properties, and a discussion of its role in the development of important drugs such as the antidepressant (R,S)-fluoxetine and the norepinephrine reuptake inhibitor (R)-atomoxetine.

Introduction

This compound, a member of the aromatic amino alcohol class, is a versatile chemical entity in both organic and medicinal chemistry. Its structure, which features a phenyl group and a methylamino-substituted propanol backbone, provides a valuable scaffold for the synthesis of more complex molecules. The presence of both a hydroxyl group and a secondary amine allows for a variety of chemical transformations, making it a crucial building block in the pharmaceutical industry.[1] The stereochemical configuration at the carbinol carbon is critical, as the desired therapeutic effects of the final drug products are often dependent on a specific enantiomer.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [2][3][4] |

| Molecular Weight | 165.23 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 56-57 °C | [6] |

| Boiling Point | 286 °C (predicted) | [3] |

| Density | 1.017 g/cm³ (predicted) | [3] |

| pKa | 14.24 ± 0.20 (predicted) | [3] |

| CAS Number | 115290-81-8 | [2][3][7] |

Spectroscopic Data (for racemic 3-(methylamino)-1-phenylpropan-1-ol)

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.42-7.25 (m, 5H, Ar-H), 4.96 (dd, J = 8.5, 3.3 Hz, 1H, CH-OH), 3.94 (br s, 2H, OH, NH), 2.97-2.83 (m, 2H, CH₂-N), 2.47 (s, 3H, N-CH₃), 1.95-1.79 (m, 2H, CH₂-CH₂) | |

| ¹³C NMR (75 MHz, CDCl₃) | δ 145.0, 128.2, 126.9, 125.5, 75.4, 50.3, 36.7, 35.9 | |

| High-Resolution Mass Spectrometry (HRMS) | m/z calcd. for C₁₀H₁₆NO [M+H]⁺ 166.12264, found 166.12420 |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in the production of several pharmaceuticals. Various synthetic strategies have been developed to achieve high enantiopurity and good yields.

Synthesis via Reductive Amination of a Propenone Intermediate

A common and effective method involves the reduction of an enaminone intermediate.

Logical Workflow for Synthesis via Reductive Amination

Caption: Synthetic workflow from acetophenone to this compound.

Synthesis from 2-Methyl-5-phenylisoxazolidine

An alternative enantioselective approach involves the hydrogenolysis of a chiral isoxazolidine precursor.

Experimental Protocol: Hydrogenolysis of 2-Methyl-5-phenylisoxazolidine [2]

-

Reaction Setup: In a glass pressure reactor, dissolve 2-methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) in tetramethylene sulfone (38.1 g).

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) (1.9 g) to the solution.

-

Hydrogenation: Warm the reactor to 50 °C and maintain a hydrogen pressure of 40 psig for 24 hours with stirring.

-

Second Stage: Add ethanol (38.1 g) to the reaction mixture and continue heating at 50 °C for an additional 48 hours.

-

Work-up: After cooling the reactor, filter the mixture to remove the catalyst.

-

Isolation: Remove the ethanol by evaporation to yield a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.

| Parameter | Value |

| Starting Material | 2-Methyl-5-phenylisoxazolidine |

| Reagents | H₂, 5% Pd/C, Ethanol |

| Solvent | Tetramethylene sulfone |

| Temperature | 50 °C |

| Pressure | 40 psig |

| Reaction Time | 72 hours |

| Product | This compound |

Role in Medicinal Chemistry: A Precursor to Key Pharmaceuticals

The primary significance of this compound in medicinal chemistry lies in its role as a chiral building block for the synthesis of important drugs.

Synthesis of (R,S)-Fluoxetine

(R,S)-Fluoxetine, marketed as Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and other psychiatric disorders. This compound is a key intermediate in its synthesis.

Synthetic Pathway to Fluoxetine

Caption: Synthesis of (R)-Fluoxetine from this compound.

Experimental Protocol: Synthesis of (R)-Fluoxetine Hydrochloride

-

Deprotonation: To a solution of this compound in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

-

Nucleophilic Aromatic Substitution: To the alkoxide solution, add 4-chlorobenzotrifluoride and heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Quenching and Extraction: After the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation: Dissolve the purified (R)-fluoxetine free base in a suitable solvent and treat with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate (R)-fluoxetine hydrochloride.

Analytical Methods

The enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the enantiomeric excess (ee).

Chiral HPLC Method Development Workflow

Workflow for Chiral HPLC Method Development

Caption: Workflow for developing a chiral HPLC method for enantiomeric separation.

General Protocol for Chiral HPLC Analysis

-

Column Selection: Screen various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, to identify a column that provides baseline separation of the enantiomers.

-

Mobile Phase Selection: Test different mobile phase systems. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol with a basic additive (e.g., diethylamine) are commonly used. For reversed-phase chromatography, mixtures of acetonitrile/water or methanol/water with a suitable buffer are employed.

-

Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time.

-

Detection: Use a UV detector at a wavelength where the analyte exhibits strong absorbance.

-

Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Potential Pharmacological Activity

While primarily utilized as a synthetic intermediate, the structural similarity of 3-(methylamino)-1-phenylpropan-1-ol to known sympathomimetic amines, such as pseudoephedrine, suggests potential intrinsic biological activity. The hydrochloride salt has been described as a sympathomimetic agent that may interact with adrenergic receptors.

Hypothesized Signaling Pathway

Caption: Hypothesized adrenergic signaling pathway for this compound.

Further research, including receptor binding assays and functional studies, is required to quantify the affinity and efficacy of this compound at various adrenergic receptor subtypes.

Conclusion

This compound is a fundamentally important chiral intermediate in medicinal chemistry. Its efficient and enantioselective synthesis is a key factor in the production of several blockbuster drugs. This technical guide has provided a detailed overview of its synthesis, characterization, and application. A comprehensive understanding of the chemistry and analysis of this compound is essential for researchers and professionals involved in the development and manufacturing of pharmaceuticals that rely on this critical chiral building block. Further investigation into its potential intrinsic pharmacological activities could also open new avenues for its application.

References

- 1. 3-(methylamino)-1-phenylpropan-1-ol | 42142-52-9 | Benchchem [benchchem.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL | 115290-81-8 [chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. sctunisie.org [sctunisie.org]

- 6. researchgate.net [researchgate.net]

- 7. chiralen.com [chiralen.com]

In-Depth Technical Guide: Spectroscopic Data of (R)-3-(methylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Data Presentation

¹H NMR (Nuclear Magnetic Resonance) Data

The following table summarizes the reported ¹H NMR spectral data for (±)-3-(methylamino)-1-phenylpropan-1-ol. It is anticipated that the chemical shifts for the (R)-enantiomer will be identical in a non-chiral solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42-7.25 | m | 5H | Aromatic protons (Ar-H) |

| 4.96 | dd | 1H | CH-OH |

| 2.85-2.70 | m | 2H | CH₂-N |

| 2.45 | s | 3H | N-CH₃ |

| 1.95-1.80 | m | 2H | CH-CH₂-CH₂ |

| - | br s | 2H | OH, NH (exchangeable) |

Note: Data is for the racemic mixture in CDCl₃. The signals for the OH and NH protons are often broad and may not be clearly observed or may be exchanged with D₂O.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | C (quaternary aromatic) |

| 128.4 | CH (aromatic) |

| 127.3 | CH (aromatic) |

| 125.8 | CH (aromatic) |

| 74.5 | CH-OH |

| 51.5 | CH₂-N |

| 38.0 | CH-CH₂-CH₂ |

| 36.2 | N-CH₃ |

Infrared (IR) Spectroscopy Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3310 (broad) | N-H stretch | Secondary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600, 1495 | C=C stretch | Aromatic ring |

| 1220-1000 | C-N stretch | Amine |

| 1200-1050 | C-O stretch | Secondary alcohol |

Mass Spectrometry (MS) Data (Expected Fragmentation)

| m/z | Fragment Ion |

| 165 | [M]⁺ (Molecular Ion) |

| 148 | [M - NH₂CH₃]⁺ |

| 107 | [C₆H₅CHOH]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [CH₂=N⁺HCH₃] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the asymmetric reduction of 3-(methylamino)-1-phenylpropan-1-one.

Materials:

-

3-(methylamino)-1-phenylpropan-1-one

-

Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

A solution of (R)-CBS-oxazaborolidine in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere.

-

Borane-dimethyl sulfide complex is added dropwise to the solution.

-

A solution of 3-(methylamino)-1-phenylpropan-1-one in anhydrous THF is added slowly to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction is quenched by the slow addition of methanol at 0 °C.

-

The mixture is acidified with 1 M hydrochloric acid and stirred for 30 minutes.

-

The aqueous layer is washed with diethyl ether and then basified with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Parameters: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid film): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition (Electrospray Ionization - ESI):

-

Spectrometer: A mass spectrometer equipped with an ESI source.

-

Parameters: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Physical and chemical properties of (R)-3-(methylamino)-1-phenylpropan-1-ol

An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-3-(methylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceuticals. This document details its structural characteristics, physicochemical data, and relevant experimental protocols.

Chemical Identity and Structure

This compound is an aromatic amino alcohol. Its structure consists of a phenyl group and a methylamino group attached to a propanol backbone. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to (R) and (S) enantiomers.

-

IUPAC Name : (1R)-3-(methylamino)-1-phenylpropan-1-ol

-

CAS Number : 115290-81-8[1]

-

InChI Key : XXSDCGNHLFVSET-SNVBAGLBSA-N[3]

The hydrochloride salt of this compound is also commonly used in research to improve stability and solubility.[4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its racemic form.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [2][3][4][5][6] |

| Appearance | White to light yellow solid/crystalline powder | [7][8][9] |

| Melting Point | 59 - 65 °C (racemate) | [10] |

| 64 °C (racemate) | [9][10] | |

| Boiling Point | 286 °C (predicted for R-isomer) | [1] |

| 170 °C at 31 mmHg (racemate) | [10] | |

| 109 °C at 2 Torr (racemate) | [9] | |

| Density | 1.017 g/cm³ (predicted for R-isomer) | [1] |

| 1.0±0.1 g/cm³ (racemate) | [9] | |

| pKa | 14.24 ± 0.20 (predicted) | [1][10] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [10] |

| Topological Polar Surface Area | 32.3 Ų | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Details |

| ¹H NMR | Predicted spectra are available in databases such as the Human Metabolome Database (HMDB).[11] |

| ATR-IR | Infrared spectroscopy data is available, typically showing characteristic peaks for O-H, N-H, C-H, and C=C (aromatic) bonds.[2] |

| Raman | FT-Raman spectra have been recorded for the racemic compound.[2] |

Logical Relationship of Properties

The following diagram illustrates the interconnectedness of the core properties of this compound.

References

- 1. (R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL | 115290-81-8 [chemicalbook.com]

- 2. 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. 3-(methylamino)-1-phenylpropan-1-ol | 42142-52-9 | Benchchem [benchchem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 3-METHYLAMINO-1-PHENYL-1-PROPANOL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 3-methylamino-1-phenyl-propan-1ol - 42142-52-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962) [hmdb.ca]

The Strategic Role of (R)-3-(Methylamino)-1-phenylpropan-1-ol in the Enantioselective Synthesis of Fluoxetine

Introduction

Fluoxetine, marketed under the trade name Prozac, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders.[1][2][3] It possesses a single stereocenter at the C-3 position of the propylamino chain, and while it is often marketed as a racemic mixture, studies have shown that the two enantiomers, (R)-fluoxetine and (S)-fluoxetine, exhibit different pharmacological and metabolic profiles. The (R)-enantiomer is a more potent and selective inhibitor of serotonin reuptake. Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure fluoxetine is of significant interest to the pharmaceutical industry. A cornerstone of this endeavor is the use of the chiral intermediate, (R)-3-(methylamino)-1-phenylpropan-1-ol, which serves as the foundational scaffold for constructing the (R)-fluoxetine molecule. This technical guide elucidates the pivotal role of this intermediate, detailing its synthesis and subsequent conversion to (R)-fluoxetine.

Core Function of the Chiral Intermediate

This compound, also known as (R)-N-methyl-3-hydroxy-3-phenylpropylamine, is a critical precursor in the synthesis of (R)-fluoxetine.[2][4] Its importance lies in providing the essential three-carbon propyl chain with the correct stereochemical configuration at the benzylic alcohol carbon. This pre-established chirality is transferred directly to the final fluoxetine molecule, ensuring the desired enantiomeric purity and biological activity. The synthesis of fluoxetine from this intermediate primarily involves an etherification reaction, specifically a nucleophilic aromatic substitution, to introduce the 4-(trifluoromethyl)phenoxy group.[5][6][7]

Synthetic Pathways and Methodologies

The synthesis of fluoxetine via this compound can be logically divided into two major stages: the enantioselective synthesis of the intermediate itself, and its subsequent conversion to the final active pharmaceutical ingredient.

1. Synthesis of this compound

Several strategies have been developed to produce this chiral amino alcohol in high enantiomeric purity.

-

From Chiral Precursors: One efficient method involves a multi-step synthesis starting from benzaldehyde.[2] Catalytic asymmetric allylation followed by oxidative cleavage and subsequent amination provides the desired intermediate with excellent enantiomeric excess.[2]

-

Reduction of Propiophenone Derivatives: Another common approach starts with the Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to form 3-methylamino-1-phenylpropanone hydrochloride.[1][8] The subsequent stereoselective reduction of the ketone is the key step to introduce the desired chirality. This can be achieved using chiral reducing agents or through enzymatic reduction.

-

Reduction of Enaminones: A method has been described involving the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride in acetic acid to produce the racemic 3-methylamino-1-phenyl-1-propanol.[9] Chiral separation would be required to isolate the (R)-enantiomer.

2. Conversion to (R)-Fluoxetine

The final step in the synthesis is the etherification of the hydroxyl group of this compound. This is typically achieved via a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.[5] The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium t-butoxide, to form a more nucleophilic alkoxide.[2][6][10] This alkoxide then displaces a halide (typically chloride or fluoride) from 4-halobenzotrifluoride.[2][5][6][7] The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) at elevated temperatures.[2][7][10] The resulting fluoxetine free base is then typically converted to its hydrochloride salt for pharmaceutical formulation by treatment with hydrochloric acid.[1][2][5]

Quantitative Data

The following tables summarize key quantitative data from various reported synthetic procedures.

Table 1: Synthesis of this compound

| Starting Material | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (R)-1-phenyl-1,3-propanediol | 1. MsCl, Et3N2. 40% aq. MeNH2, THF | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 96 | >99 | [2] |

| 3-methylamino-1-phenyl-2-propen-1-one | NaBH4, Acetic Acid | 3-methylamino-1-phenyl-1-propanol (racemic) | 77 | N/A | [9] |

| N-methylphenylacetone | KBH4 | 3-Hydroxy-N-methyl-3-phenyl-propylamine | 87 | N/A | [3] |

Table 2: Conversion of 3-(Methylamino)-1-phenylpropan-1-ol to Fluoxetine

| Reactant | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 1. NaH2. p-Chlorobenzotrifluoride3. HCl(g) | DMSO | 80-100 | (R)-Fluoxetine HCl | 78 | [2] |

| 1-phenyl-3-N-methylaminopropan-1-ol | 1. Potassium t-butoxide2. 1-chloro-4-trifluoromethylbenzene | DMSO | 80 | Fluoxetine Base | 90 | [10] |

| 3-methylamino-1-phenyl-1-propanol | 1. NaH2. 4-chlorobenzotrifluoride3. HCl(g) | DMAc, Toluene | 115 | Fluoxetine HCl | 86 | [7] |

| N-methyl-3-hydroxy-3-phenylpropylamine | 1. Cesium carbonate, CuBr2. 4-iodobenzotrifluoride3. HCl | Xylenes | 130 | Fluoxetine HCl | Not specified | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6) from (R)-1-phenyl-1,3-propanediol (4) [2]

-

A solution of (R)-1-phenyl-1,3-propanediol (4) (271 mg, 1.78 mmol) and triethylamine (260 mg, 2.56 mmol) in dichloromethane (9 mL) is cooled to -10 °C under a nitrogen atmosphere.

-

Methanesulfonyl chloride (MsCl) (145 µL, 1.87 mmol) is added dropwise. The mixture is then warmed to 0 °C and stirred for 3 hours.

-

The reaction mixture is poured into ice water (10 mL) and washed sequentially with 20% H2SO4 (7 mL), saturated aqueous NaHCO3 (10 mL), and brine.

-

The organic layer is dried over magnesium sulfate and the solvent is evaporated.

-

The crude mesylate is diluted with a solution of methylamine (10 mL, 40% in water) in THF (10 mL) and heated at 65 °C for 3 hours.

-

After cooling, the reaction mixture is worked up to afford (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6) in 96% yield.

Protocol 2: Synthesis of (R)-Fluoxetine Hydrochloride [(R)-1.HCl] [2]

-

To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (6) (123 mg, 0.75 mmol) in DMSO (7 mL), sodium hydride (22 mg, 0.89 mmol) is added with cooling.

-

The mixture is heated at 80 °C for 1 hour to form the sodium alkoxide.

-

p-Chlorobenzotrifluoride is added, and the mixture is heated for 1 hour at a temperature ranging from 80 to 100 °C.

-

After cooling, the product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are concentrated to yield the free base of fluoxetine as a pale yellow oil.

-

The oil is dissolved in diethyl ether, and hydrogen chloride gas is bubbled through the solution until a white precipitate forms.

-

The precipitate, (R)-Fluoxetine hydrochloride, is collected by filtration (200 mg, 78% yield).

Protocol 3: Synthesis of Racemic 3-methylamino-1-phenyl-1-propanol [9]

-

A solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) is vigorously stirred and cooled to 5-10 °C.

-

Sodium borohydride (NaBH4) (800 mg, 21.0 mmol) is added in portions over a 30-minute period.

-

The reaction mixture is stirred for an additional 30 minutes at the same temperature, followed by 3 hours at room temperature.

-

The reaction is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under ice bath cooling, bringing the pH to approximately 12.

-

The resulting mixture is extracted with ethyl acetate (3 x 70 mL).

-

The combined organic extracts are washed with water (50 mL) and dried over Na2SO4.

-

Evaporation of the solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).

Visualizations

Caption: Overall synthetic pathway to (R)-Fluoxetine.

Caption: Mechanism of the SNAr etherification step.

Caption: Workflow for chiral intermediate synthesis.

References

- 1. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

- 6. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 7. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 9. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 10. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]

(R)-3-(methylamino)-1-phenylpropan-1-ol: A Key Intermediate in the Synthesis of Atomoxetine

An In-depth Technical Guide

This technical guide provides a comprehensive overview of (R)-3-(methylamino)-1-phenylpropan-1-ol, a crucial chiral intermediate in the industrial synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into synthetic methodologies, experimental protocols, and the mechanistic role of Atomoxetine.

Introduction